
Kupfer-Omadin
Übersicht
Beschreibung
Bis(1-hydroxy-1H-pyridine-2-thionato-O,S)copper is a useful research compound. Its molecular formula is C10H8CuN2O2S2 and its molecular weight is 315.9 g/mol. The purity is usually 95%.
The exact mass of the compound Bis(1-hydroxy-1H-pyridine-2-thionato-O,S)copper is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Bis(1-hydroxy-1H-pyridine-2-thionato-O,S)copper suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(1-hydroxy-1H-pyridine-2-thionato-O,S)copper including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidatives und Pro-Oxidatives Verhalten
Kupfer-Omadin und seine Metallkomplexe werden in der Medizin aufgrund ihrer Redoxaktivität weit verbreitet eingesetzt . Sie zeigen ein antioxidatives Verhalten in Prozessen, die die Bildung reaktiver Sauerstoffspezies induzieren, die durch Übergangsmetalle ausgelöst werden . Diese Eigenschaft macht sie nützlich bei der Behandlung von Erkrankungen, die mit oxidativem Stress zusammenhängen.
Photochemische Aktivität
Die Redoxaktivität von this compound-Komplexen wurde unter Licht- und Dunkelbedingungen untersucht . Der Komplex mit Zink kann die Oxidation von Linolsäure unter Lichteinstrahlung induzieren, während die Komplexe mit Eisen und Kupfer photochemisch stabil sind .
Antikrebsaktivität
This compound hat in der Krebsforschung Potenzial gezeigt . Seine Fähigkeit, mit verschiedenen biologischen Molekülen zu interagieren und zelluläre Prozesse zu stören, macht es zu einem vielversprechenden Kandidaten für die Krebstherapie.
Bakterizide und Fungizide Eigenschaften
This compound zeigt bakterizide und fungizide Eigenschaften . Dies macht es nützlich bei der Entwicklung antimikrobieller Wirkstoffe zur Behandlung verschiedener bakterieller und Pilzinfektionen.
Verwendung in Antifouling-Beschichtungen
This compound wird in Antifouling-Beschichtungen verwendet . Diese Beschichtungen werden auf Oberflächen aufgetragen, um die Ansammlung unerwünschter Organismen wie Seepocken und Algen zu verhindern. Die bioziden Eigenschaften von this compound machen es in dieser Anwendung wirksam.
Verwendung in Laborchemikalien
This compound wird in Laborchemikalien verwendet . Seine einzigartigen chemischen Eigenschaften machen es nützlich für verschiedene Forschungs- und experimentelle Anwendungen.
Wirkmechanismus
Target of Action
Copper Omadine primarily targets microbial growth . It exhibits excellent algaecidal activity, making it an effective biocide against bacteria, fungi, and algae .
Mode of Action
The mode of action of Copper Omadine involves increasing the cellular levels of copper, which damages iron-sulfur clusters of proteins essential for fungal metabolism and growth . This disruption inhibits the growth of fungi and bacteria, thereby exhibiting its antimicrobial properties .
Biochemical Pathways
Copper Omadine affects the redox activity of cells. It has been shown to induce the oxidation of linoleic acid under light irradiation . In the presence of hydrogen peroxide under dark conditions, it is redox-inactive . This suggests that Copper Omadine can demonstrate antioxidant behavior in processes involving reactive oxygen species generation induced by transition metals .
Pharmacokinetics
The pharmacokinetics of Copper Omadine are characterized by its low water solubility and excellent stability . These properties contribute to its long-lasting antifouling performance .
Result of Action
The result of Copper Omadine’s action is the effective inhibition of microbial growth . Its use leads to a significant reduction in the abundance and biodiversity of the fouling community .
Action Environment
The action of Copper Omadine is influenced by environmental factors. Its excellent heat and pH stability allow it to remain effective even under severe thermal conditions . Its photochemical activity under light irradiation may cause oxidative cell membrane damage, which could have implications for health .
Biochemische Analyse
Biochemical Properties
Copper Omadine interacts with various biomolecules, playing a significant role in biochemical reactions. It is known to interact with enzymes and proteins, exhibiting bactericidal and fungicidal properties . Copper Omadine’s redox activity with iron, copper, and zinc has been investigated, showing its involvement in lipid peroxidation under light and dark conditions .
Cellular Effects
Copper Omadine has a profound impact on various types of cells and cellular processes. It influences cell function by offering protection against microbial growth . It has been shown to increase the cellular levels of copper, damaging iron-sulfur clusters of proteins essential for fungal metabolism and growth .
Molecular Mechanism
Copper Omadine exerts its effects at the molecular level through various mechanisms. It demonstrates antioxidant behavior in processes involving reactive oxygen species generation induced by transition metals . The Copper Omadine complex with zinc is photochemically active and may cause oxidative cell membrane damage when exposed to light .
Temporal Effects in Laboratory Settings
In laboratory settings, Copper Omadine exhibits excellent heat stability, pH stability, and low water stability . It offers very good protection against microbial growth over time .
Metabolic Pathways
Copper Omadine is involved in various metabolic pathways. It has been shown to increase the cellular levels of copper , which plays a crucial role in many physiological processes, including redox reactions, energy metabolism, and antioxidative defense .
Transport and Distribution
Copper Omadine is distributed within cells and tissues through various mechanisms. It is suitable for fishnet coatings and marine & yacht antifouling paints, indicating its wide distribution .
Eigenschaften
IUPAC Name |
copper;1-oxidopyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H4NOS.Cu/c2*7-6-4-2-1-3-5(6)8;/h2*1-4H;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUPUJNNHFTMQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=S)N(C=C1)[O-].C1=CC(=S)N(C=C1)[O-].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8CuN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14915-37-8 | |
| Record name | Bis[1-(hydroxy-κO)-2(1H)-pyridinethionato-κS2]copper | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14915-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Copper bis(2-pyridinethiol-1-oxide) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014915378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(1-hydroxy-1H-pyridine-2-thionato-O,S)copper | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.425 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRITHIONE COPPER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NGZ4HTJ133 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



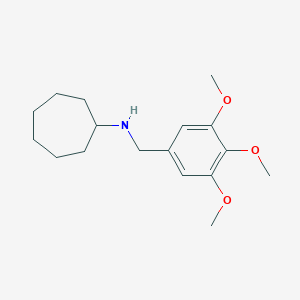
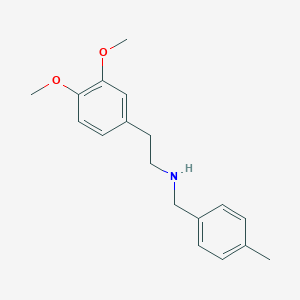
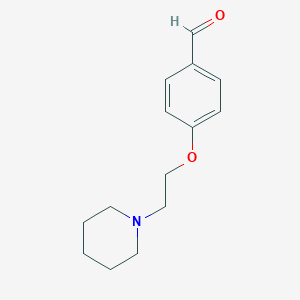

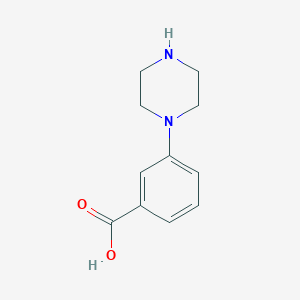
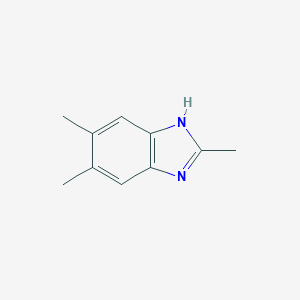
![1-Methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B79548.png)

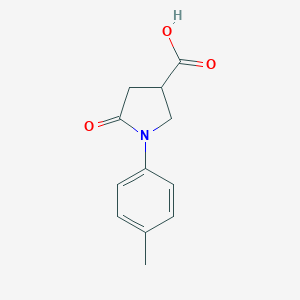
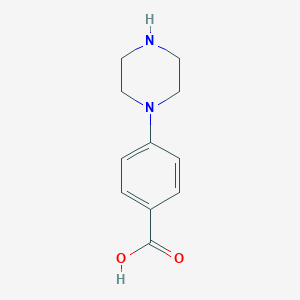
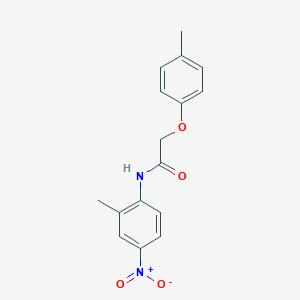
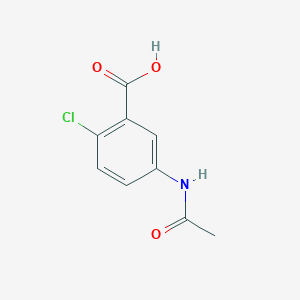
![(2Z)-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B79558.png)
